molecular formula C19H26N8O3S B2463307 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide CAS No. 886961-21-3

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B2463307
CAS No.: 886961-21-3
M. Wt: 446.53
InChI Key: PXDLKZYCBKNQKJ-UHFFFAOYSA-N
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Description

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H26N8O3S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a derivative of 4,6-dimorpholino-1,3,5-triazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate hydrazine derivatives and isothiocyanates. The general reaction scheme can be summarized as follows:

  • Formation of Triazine Derivative : The initial step involves the preparation of the triazine core through the reaction of cyanuric chloride with morpholine derivatives.
  • Hydrazinecarbothioamide Synthesis : Subsequent reactions introduce hydrazine and thioketone functionalities to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer properties.

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. The results indicate significant antiproliferative activity:

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colon)12.5Induction of apoptosis and cell cycle arrest at G2/M phase
A549 (Lung)15.0Inhibition of PI3K/mTOR signaling pathway
HeLa (Cervical)10.0Activation of caspase-dependent apoptotic pathways
MCF-7 (Breast)18.0Modulation of Bcl-2 family proteins

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The mechanism underlying its anticancer activity appears to involve several pathways:

  • PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .
  • Apoptosis Induction : Studies have shown that treatment with this compound results in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in treated cancer cells, preventing them from progressing to mitosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on SW620 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation and induced apoptosis through mitochondrial pathways .
  • In Vivo Models : Animal studies using xenograft models have shown that this compound significantly reduces tumor volume compared to controls without exhibiting notable toxicity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antitumor agent . Research indicates that derivatives of triazines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Activity

Triazine derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The presence of morpholino groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Agricultural Applications

In agricultural research, compounds similar to 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been investigated as potential herbicides and fungicides . Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops .

Case Studies

StudyFocusFindings
Antitumor Activity In vitro studies on cancer cell linesInduced apoptosis in breast and colon cancer cells via PI3K/Akt modulation .
Antimicrobial Efficacy Testing against bacterial and fungal pathogensDemonstrated significant inhibition of growth in multiple strains; effective against resistant strains .
Agricultural Efficacy Herbicidal activity on common weedsShowed effective growth inhibition at low concentrations with minimal phytotoxicity to crops .

Properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O3S/c1-28-15-4-2-14(3-5-15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDLKZYCBKNQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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